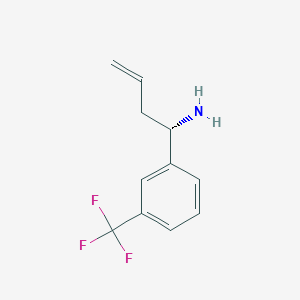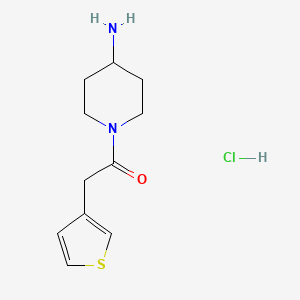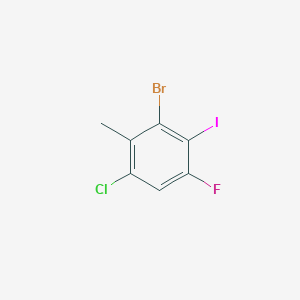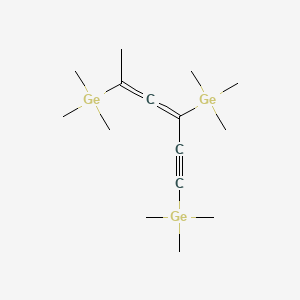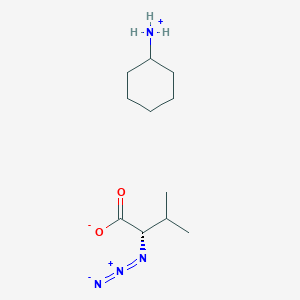![molecular formula C22H17ClFN3O4 B13975605 (E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)
(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Midazolam maleate is a compound derived from midazolam, a short-acting benzodiazepine with rapid onset. Midazolam is widely used for its sedative, anxiolytic, muscle relaxant, anticonvulsant, and amnesic properties. It is commonly employed in medical settings for anesthesia, procedural sedation, and the treatment of severe agitation and seizures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Midazolam can be synthesized using isocyanide reagents. One method involves the one-pot condensation of benzodiazepines with the mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This process leads to the formation of imidazobenzodiazepine intermediates . Another method uses tosylmethyl isocyanide, which reduces the number of synthetic steps compared to previous methods .
Industrial Production Methods: Industrial production of midazolam involves a ring reaction between compound A and compound B under catalyst conditions . The process for producing highly pure midazolam and its salts, including midazolam maleate, involves contacting the midazolam base with a solvent containing water and a C1-3 alkyl acetate to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Midazolam undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity .
Common Reagents and Conditions: Common reagents used in the synthesis of midazolam include tosylmethyl isocyanide and ethyl isocyanoacetate . The reaction conditions are typically mild, allowing for efficient formation of the desired products.
Major Products Formed: The major products formed from these reactions are imidazobenzodiazepine intermediates, which are further processed to yield midazolam and its analogues .
Wissenschaftliche Forschungsanwendungen
Midazolam maleate has numerous scientific research applications. In chemistry, it is used as a model compound for studying benzodiazepine synthesis and reactions. In biology and medicine, midazolam is employed for its sedative, anxiolytic, and anticonvulsant properties. It is used in various medical procedures, including anesthesia, procedural sedation, and the treatment of seizures . Additionally, midazolam is used in research to study the pharmacokinetics and pharmacodynamics of benzodiazepines .
Wirkmechanismus
Midazolam exerts its effects by binding to benzodiazepine receptors in the central nervous system. This binding enhances the inhibitory actions of the neurotransmitter gamma-aminobutyric acid (GABA) on GABA A receptors, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . The rapid onset and short duration of action are due to its high water solubility and efficient metabolism .
Vergleich Mit ähnlichen Verbindungen
Midazolam is part of the benzodiazepine class, which includes compounds such as alprazolam, diazepam, and lorazepam. Compared to these compounds, midazolam has a faster onset and shorter duration of action, making it particularly useful for procedural sedation and short-term treatments . Its unique imidazobenzodiazepine structure differentiates it from other benzodiazepines, contributing to its distinct pharmacological profile .
Similar Compounds:- Alprazolam
- Diazepam
- Lorazepam
- Triazolam
- Clonazepam
Midazolam’s unique properties and versatile applications make it a valuable compound in both clinical and research settings.
Eigenschaften
Molekularformel |
C22H17ClFN3O4 |
|---|---|
Molekulargewicht |
441.8 g/mol |
IUPAC-Name |
but-2-enedioic acid;8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
XYGVIBXOJOOCFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
